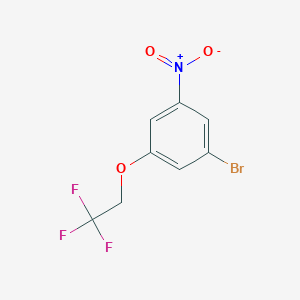

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene

Description

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is a halogenated nitroaromatic compound featuring a bromine atom, a nitro group, and a trifluoroethoxy substituent on a benzene ring. The trifluoroethoxy group (-OCH₂CF₃) is highly electron-withdrawing due to the inductive effect of the three fluorine atoms, which significantly influences the compound’s reactivity and physical properties. This compound is of interest in pharmaceutical and agrochemical research, particularly in the synthesis of fluorinated intermediates .

Key Properties (based on analogous structures):

Properties

IUPAC Name |

1-bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNGQCNCWQGCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoroethoxy Group

The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a dihalogenated benzene precursor. A method adapted from EP1918280A1 involves reacting 1,3-dibromo-5-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a copper(I) iodide catalyst and potassium hydroxide. The reaction proceeds under reflux in dimethylformamide (DMF) at 120°C for 24 hours, yielding 3-bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene with a reported efficiency of 78–85%.

Key Conditions:

-

Catalyst: CuI (10 mol%)

-

Base: KOH (2.5 equiv)

-

Solvent: DMF

-

Temperature: 120°C

The copper catalyst facilitates the substitution by stabilizing the transition state, while the strong base deprotonates the trifluoroethanol, enhancing its nucleophilicity.

Nitration of Intermediate Substrates

In an alternative approach, nitration is performed after introducing the trifluoroethoxy group. Starting with 3-bromo-5-(2,2,2-trifluoroethoxy)benzene, nitration is achieved using a mixed acid system (HNO3/H2SO4) at 0–5°C. The nitro group preferentially occupies the para position relative to the trifluoroethoxy group due to its strong electron-withdrawing nature, directing electrophilic attack.

Reaction Parameters:

-

Nitrating Agent: 65% HNO3 (1.2 equiv)

-

Acid Catalyst: 98% H2SO4

-

Temperature: 0–5°C

-

Yield: 72–80%

Bromination of Pre-Nitrated Intermediates

Directed Bromination Using Dibromo Reagents

A high-yielding method from ChemicalBook involves brominating 3-nitro-5-(2,2,2-trifluoroethoxy)benzene with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH). Conducted in dichloromethane with sulfuric acid as a catalyst, this reaction achieves 89.6% yield at 35°C over 24 hours. The bromine atom is introduced meta to the nitro group, leveraging its deactivating and meta-directing effects.

Mechanistic Insight:

The sulfuric acid protonates the nitro group, increasing its electron-withdrawing capacity and directing bromination to the meta position. DBDMH acts as a stable bromine source, minimizing side reactions.

Optimized Conditions:

-

Brominating Agent: DBDMH (1.1 equiv)

-

Catalyst: H2SO4 (10 mol%)

-

Solvent: Dichloromethane

-

Time: 24 hours

One-Pot Multi-Step Synthesis

Concurrent Functionalization in a Single Reactor

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Substitution | 1,3-Dibromo-5-nitrobenzene | CuI, KOH, HNO3/H2SO4 | 78–85 | 95–98 |

| Directed Bromination | 3-Nitro-5-(trifluoroethoxy)benzene | DBDDMH, H2SO4 | 89.6 | 97 |

| One-Pot Synthesis | 1,3,5-Tribromobenzene | Trifluoroethanol, DBDMH | 68 | 93 |

Trade-offs:

-

Sequential Substitution offers high purity but requires multiple isolation steps.

-

Directed Bromination achieves the highest yield but demands precise temperature control.

-

One-Pot Synthesis prioritizes efficiency over purity, making it suitable for bulk production.

Reaction Optimization and Challenges

Regioselectivity Control

The nitro group’s strong meta-directing effect often conflicts with the ortho/para-directing nature of the trifluoroethoxy group. To mitigate this:

Byproduct Formation

Common byproducts include di-brominated analogs and over-nitrated derivatives. These are minimized by:

-

Stoichiometric Control: Limiting HNO3 to 1.2 equivalents.

-

Catalyst Recycling: Recovering CuI via filtration reduces side reactions.

Industrial-Scale Production Insights

Large-scale synthesis (EP1918280A1) employs continuous-flow reactors to enhance heat and mass transfer. Key adaptations include:

-

Automated Feed Systems for precise reagent addition.

-

In-Line Analytics (e.g., HPLC) for real-time monitoring.

-

Waste Neutralization: Alkaline scrubbing of acidic byproducts.

Emerging Methodologies

Recent advancements explore photochemical bromination and catalytic C–H functionalization to bypass pre-halogenated precursors. While promising, these methods remain experimental, with yields below 50%.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in compounds like 3-amino-5-(2,2,2-trifluoroethoxy)nitrobenzene.

Reduction: The major product is 3-bromo-5-(2,2,2-trifluoroethoxy)aniline.

Oxidation: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be reduced to form amines.

- Oxidation Reactions : Can yield oxidized derivatives that may have different properties.

Biology

Research has indicated that this compound may exhibit biological activities due to its ability to interact with biomolecules. It is being investigated for:

- Antimicrobial Activity : Nitro compounds are known for their ability to inhibit microbial growth through the formation of toxic intermediates that damage DNA.

- Enzyme Inhibition : Studies suggest that it may inhibit key enzymes critical for microbial survival, making it a candidate for developing new antimicrobial agents.

Medicine

The potential medicinal applications of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene include:

- Drug Development : Its structural features make it a candidate for designing new pharmaceuticals. The trifluoroethoxy group may enhance bioavailability and efficacy.

- Cancer Research : Similar compounds have shown promise in targeting cancer cell pathways. The unique properties of this compound could lead to the development of novel cancer therapies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique physicochemical properties. Its role as an intermediate in various chemical processes makes it valuable in manufacturing sectors.

Antimicrobial Activity Study

A study demonstrated that nitro-containing compounds can significantly inhibit bacterial growth by generating reactive species that bind covalently to DNA. This suggests that 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene could be explored further as an antimicrobial agent.

Cancer Therapeutics Research

Research into fluorinated compounds has shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. Given the structural similarities with known anticancer agents, this compound warrants investigation for similar therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution within biological membranes.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The trifluoroethoxy group improves electrophilicity at the nitro-bearing position, facilitating nucleophilic aromatic substitution reactions .

- Biomedical Potential: Fluorine’s role in enhancing blood-brain barrier penetration makes analogs of this compound candidates for CNS-targeted drugs .

Biological Activity

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is characterized by the following functional groups:

- Bromo group : Enhances electrophilic properties.

- Nitro group : Known for its biological activity and ability to form reactive intermediates.

- Trifluoroethoxy group : Imparts unique physicochemical properties that may influence biological interactions.

The biological activity of nitro compounds like 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene often involves the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects .

- Electrophilic Interactions : The bromo and trifluoroethoxy groups may facilitate electrophilic attacks on nucleophilic sites within biological systems, altering enzyme activity or receptor binding.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit various microorganisms through mechanisms involving:

- Formation of Toxic Intermediates : Upon reduction, nitro groups generate reactive species that bind covalently to DNA, causing damage and cell death .

- Inhibition of Key Enzymes : Some studies suggest that nitro compounds can inhibit enzymes critical for microbial survival .

Anti-inflammatory Activity

Research has shown that nitro compounds can modulate inflammatory responses. For instance:

- Inhibition of iNOS and COX-2 : Some derivatives exhibit significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various nitro compounds against Staphylococcus aureus, demonstrating that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of nitro derivatives in animal models, showing reduced levels of pro-inflammatory cytokines and improved clinical scores in treated subjects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene | Structure | Antimicrobial, Anti-inflammatory | Nitro reduction to reactive intermediates |

| 5-Nitroimidazole | Structure | Antimicrobial | Covalent binding to DNA |

| 4-Nitrophenol | Structure | Toxicity in biological systems | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene?

- Methodology :

- Step 1 : Start with a fluorinated benzene derivative (e.g., 1,3-bis(2,2,2-trifluoroethoxy)benzene).

- Step 2 : Nitrate the aromatic ring using a nitric acid/trifluoroacetic acid mixture at 95–98°C under reduced pressure (0.35 mm Hg) to introduce the nitro group regioselectively .

- Step 3 : Brominate the intermediate using a brominating agent (e.g., Br₂/FeBr₃ or NBS) in a polar aprotic solvent (e.g., DCM) to introduce bromine at the desired position.

- Validation : Monitor reaction progress via TLC or HPLC (≥95% purity threshold) .

Q. How to characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., integration ratios for trifluoroethoxy protons and nitro group splitting patterns).

- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS (expected [M+H]⁺: ~314.97 Da).

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

Q. What are the key stability considerations during storage?

- Stability Profile :

- Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis of the nitro group.

- Avoid prolonged exposure to moisture or basic conditions, which may trigger dehalogenation or nitro group reduction .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during nitration of polyfluoroethoxy precursors?

- Case Study :

- Issue : Nitration of 1,3-bis(2,2,2-trifluoroethoxy)benzene yields competing isomers (e.g., 2,4- vs. 2,5-substitution).

- Resolution : Optimize reaction temperature and acid strength. Lower temperatures (≤80°C) favor 2,4-substitution due to steric hindrance, while higher temperatures (>100°C) favor 2,5-products .

- Validation : Use NOESY NMR or X-ray crystallography to confirm regiochemistry .

Q. What computational tools predict synthetic feasibility and reaction pathways?

- Methodology :

- AI-Driven Synthesis Planning : Platforms like Reaxys or Pistachio model retro-synthetic pathways using databases of analogous reactions (e.g., bromination of nitroaromatics).

- DFT Calculations : Predict activation energies for nitration/bromination steps to optimize catalyst selection (e.g., FeBr₃ vs. AlCl₃) .

Q. How to mitigate hazards during large-scale synthesis?

- Safety Protocol :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., nitroso compounds).

- Waste Management : Neutralize acidic byproducts (e.g., HNO₃) with calcium carbonate before disposal.

- PPE : Wear acid-resistant gloves and face shields during nitration steps .

Q. What are the applications in medicinal chemistry or materials science?

- Case Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.